(2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate
Description
The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate is a nucleoside analog characterized by a pyrimidine base modified with a nitro group at the 5-position and a tetrahydrofuran sugar moiety bearing diacetate groups at positions 3 and 4. Its structure includes:
- 5-Nitro-2,4-dioxo-3,4-dihydropyrimidinyl: An electron-deficient pyrimidine ring system with a nitro substituent, enhancing electrophilic reactivity.
- Tetrahydrofuran backbone: Acetoxymethyl at position 2 and diacetate esters at positions 3 and 4, increasing lipophilicity for membrane permeability.
This compound is of interest due to its structural similarity to antiviral and anticancer nucleoside analogs, though its specific biological activity remains unexplored in the provided evidence.
Properties
IUPAC Name |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-nitro-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O11/c1-6(19)26-5-10-11(27-7(2)20)12(28-8(3)21)14(29-10)17-4-9(18(24)25)13(22)16-15(17)23/h4,10-12,14H,5H2,1-3H3,(H,16,22,23)/t10-,11-,12-,14-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGEFJCMSHXSDBL-HKUMRIAESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)[N+](=O)[O-])OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)[N+](=O)[O-])OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate (CAS No. 194474-73-2) is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its synthesis, mechanisms of action, and biological effects based on available research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₅H₁₇N₃O₁₁
- Molecular Weight : 415.31 g/mol
- IUPAC Name : this compound
The compound features a tetrahydrofuran ring and multiple functional groups including acetoxy and nitro groups that contribute to its biological activity.
The biological activity of the compound primarily stems from its interaction with various cellular pathways. It has been shown to act as an inhibitor of specific enzymes involved in nucleotide metabolism and DNA synthesis. This inhibition can lead to the suppression of cell proliferation in certain cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties:
- Cell Proliferation Inhibition : In vitro studies have demonstrated that the compound effectively inhibits the proliferation of various cancer cell lines. For instance, it has been reported to reduce cell viability in A431 vulvar epidermal carcinoma cells by inducing apoptosis and cell cycle arrest .
- Mechanistic Insights : The compound's mechanism involves the disruption of nucleotide synthesis pathways, leading to decreased availability of nucleotides necessary for DNA replication .
Antimicrobial Properties
The compound has also shown potential antimicrobial activity against various bacterial strains. Studies suggest that it interferes with bacterial DNA synthesis, making it a candidate for further development as an antimicrobial agent .
Case Studies and Research Findings
- Study on Anticancer Effects :
- Antimicrobial Evaluation :
Data Tables
| Biological Activity | Effect | Concentration |
|---|---|---|
| Cell Proliferation Inhibition | 56% reduction in A431 cells | 100 μM |
| Antibacterial Activity | MIC against E. coli | 10 μg/mL |
| Antibacterial Activity | MIC against S. aureus | 20 μg/mL |
Comparison with Similar Compounds
Structural Variations at the Pyrimidine 5-Position
The 5-position substituent on the pyrimidine ring significantly influences electronic properties, solubility, and biological interactions. Key analogs include:
5-Nitro (Target Compound)
- Electronic Effects : The nitro group is strongly electron-withdrawing, polarizing the pyrimidine ring and enhancing reactivity in nucleophilic substitution or reduction reactions.
- Molecular Weight : Estimated ~450–500 g/mol (exact value unavailable in evidence).
- Solubility : Low due to lipophilic acetates; nitro group may slightly increase polarity compared to alkyl substituents.
5-Amino ()
- Structure: (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(5-amino-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate.
- Electronic Effects: Amino group is electron-donating, increasing pyrimidine basicity and hydrogen-bonding capacity.
- Molecular Weight : Lower than nitro analog (~420–440 g/mol).
- Solubility: Higher solubility in aqueous media due to the amino group’s polarity.
- Applications : Likely serves as a synthetic intermediate for further functionalization .
5-Iodo ()
- Structure : ((2R,3S,5R)-3-Acetoxy-5-(5-iodo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-2-yl)methyl acetate.
- Electronic Effects : Iodo substituent provides steric bulk and weak electron-withdrawing effects.
- Molecular Weight : 438.17 g/mol.
- Solubility : Low due to iodine’s hydrophobicity.
- Applications: Potential use in radiopharmaceuticals or as a heavy-atom derivative for crystallography .
5-Formyl ()
- Structure : [(2R,3S,5R)-3-Acetoxy-5-(5-formyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)tetrahydrofuran-2-yl]methyl acetate.
- Electronic Effects : Formyl group is electrophilic, enabling conjugation reactions (e.g., Schiff base formation).
- Molecular Weight : 680.58 g/mol (crystal data).
- Applications : Intermediate for synthesizing more complex derivatives via aldehyde reactivity .
Comparison with Purine-Based Analogs ()
Purine derivatives, such as (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(6-(((1R,2R)-2-((4-(tert-butyl)benzyl)oxy)cyclopentyl)amino)-9H-purin-9-yl)tetrahydrofuran-3,4-diyl diacetate (), exhibit:
- Substituent Diversity: Chloro, alkyl, or aryl groups at purine positions 2 and 6 modulate activity (e.g., adenosine receptor agonism in ).
- Biological Relevance : Purine analogs are widely explored as kinase inhibitors or antithrombotics (e.g., cangrelor in ) .
Physical and Chemical Properties
Q & A
Q. What are the recommended synthetic routes for preparing (2R,3R,4R,5R)-2-(Acetoxymethyl)-5-(5-nitro-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)tetrahydrofuran-3,4-diyl diacetate?
The compound is synthesized via multistep nucleoside analog chemistry. A key step involves stereoselective glycosylation to attach the modified pyrimidine base to the tetrahydrofuran core. Slow evaporation of solvents (e.g., dichloromethane-petroleum ether mixtures) is used to obtain single crystals for structural validation . Antiviral nucleoside analogs synthesized using similar protocols (e.g., Fan et al., 2006b) emphasize protecting group strategies and nitro-dioxopyrimidine functionalization .
Q. How can purity and stereochemical integrity be ensured during purification?
Column chromatography with gradient elution (e.g., ethyl acetate/hexane) is critical for isolating intermediates. Final purification via recrystallization in dichloromethane-petroleum ether (1:1 v/v) yields high-purity crystals. Monitor stereochemistry using chiral HPLC or polarimetry, as incorrect configurations impair biological activity .
Q. What analytical techniques are essential for structural characterization?
- X-ray crystallography : Resolves absolute stereochemistry (e.g., orthorhombic P222 space group, a = 15.5268 Å, b = 29.977 Å, c = 6.6207 Å) and confirms acetoxy group orientations .
- NMR : H and C NMR identify proton environments (e.g., methylene protons at δ 4.2–5.1 ppm) and carbonyl resonances (δ 165–175 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 680.58 for CHNO) .
Advanced Research Questions
Q. How does the nitro-dioxopyrimidine moiety influence biological activity in antiviral assays?
The 5-nitro-2,4-dioxo group enhances electrophilicity, facilitating interactions with viral polymerase active sites. Comparative studies with non-nitrated analogs (e.g., 5-formyl derivatives) show reduced inhibition of viral replication, suggesting nitro group participation in hydrogen bonding or redox cycling .
Q. What strategies mitigate hydrolytic instability of the acetoxy groups under physiological conditions?
- pH control : Store at pH 6–7 in buffered solutions to minimize ester hydrolysis.
- Lyophilization : Stabilize the compound in solid form for long-term storage.
- Prodrug alternatives : Replace acetates with more stable phosphoramidate groups, as seen in nucleoside prodrugs .
Q. How can structure-activity relationships (SAR) be systematically explored for this compound?
- Functional group substitution : Replace the nitro group with halogens or methyl to assess steric/electronic effects.
- Sugar ring modifications : Introduce fluoro or azido groups at C3/C4 to alter conformational flexibility .
- Biological assays : Test analogs against RNA viruses (e.g., flaviviruses) to correlate SAR with polymerase inhibition .
Q. How to resolve contradictions between spectroscopic data and computational docking results?
- Validation via crystallography : Use X-ray structures to confirm proton assignments from NMR.
- MD simulations : Compare predicted binding poses (e.g., nitro group orientation) with experimental IC values.
- Isothermal titration calorimetry (ITC) : Quantify binding thermodynamics to validate docking predictions .
Q. What computational methods optimize reaction yields for large-scale synthesis?
Bayesian optimization algorithms efficiently explore parameter spaces (e.g., solvent ratios, catalysts) to maximize yield. Heuristic approaches (e.g., Design of Experiments) reduce trial counts by prioritizing high-impact variables like temperature and reagent equivalents .
Safety and Methodological Considerations
Q. What safety protocols are critical when handling this compound?
Q. How to develop validated LC-MS methods for quantifying trace impurities?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
